

Application Notes: Bisindolylmaleimide I for Immunoprecipitation Kinase Assays

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Compound of Interest

Compound Name: *Bisindolylmaleimide I*

Cat. No.: *B1684111*

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Introduction

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a highly potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] Structurally similar to staurosporine, it functions as a reversible, ATP-competitive inhibitor, making it an invaluable tool for dissecting PKC-mediated signaling pathways.[1][4][5] Its high selectivity for PKC isoforms over other kinases like EGFR, PDGFR, and the insulin receptor allows for targeted investigation of PKC's role in various cellular processes.[3][5][6] These application notes provide comprehensive protocols for utilizing **Bisindolylmaleimide I** in immunoprecipitation kinase assays, a powerful technique for studying the activity of a specific kinase isolated from a complex cellular environment.

Mechanism of Action

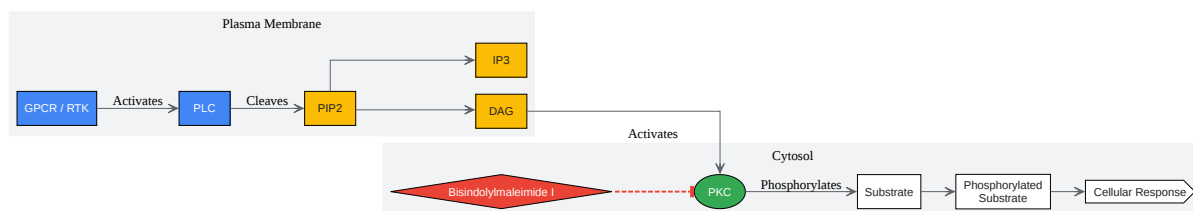
Bisindolylmaleimide I exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[4][5] It shows high affinity for classical (PKC α , β I, β II, γ) and novel (PKC δ , ϵ) PKC isoforms.[4][7] While highly selective, it is crucial to note that at higher concentrations, **Bisindolylmaleimide I** can exhibit off-target effects and inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[6][8][9] Therefore, conducting thorough dose-response experiments is essential for accurate interpretation of results.[6]

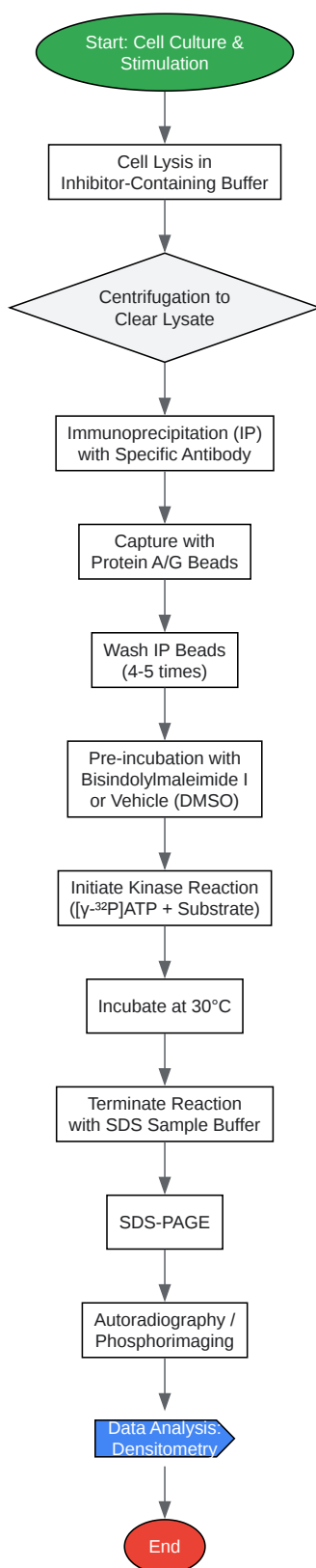
Data Presentation

The inhibitory activity of **Bisindolylmaleimide I** against various protein kinases is summarized below. These values highlight its potent and selective inhibition of PKC isoforms.

Kinase Target	IC50 (nM)	Assay Conditions
PKC α	20	Cell-free assay[2][3][5]
PKC β I	17	Cell-free assay[2][3][5]
PKC β II	16	Cell-free assay[2][3][5]
PKC γ	20	Cell-free assay[2][3][5]
PKC α	8	In vitro kinase assay (50 μ M ATP)[9]
PKC ϵ	12	In vitro kinase assay (50 μ M ATP)[9]
GSK-3 (in cell lysates)	360	In vitro assay[4][8][10]
GSK-3 β (immunoprecipitated)	170	In vitro assay[4][8][10]
RSK1	610	In vitro kinase assay (50 μ M ATP)[9]
RSK2	310	In vitro kinase assay (50 μ M ATP)[9]
RSK3	120	In vitro kinase assay (50 μ M ATP)[9]

Signaling Pathway Inhibition





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